molecular formula C18H17N3O3 B2967937 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 941930-81-0

6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2967937
CAS No.: 941930-81-0
M. Wt: 323.352
InChI Key: CREQUPCWQHHVCL-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a pyridazinone core, a dimethoxyphenyl group, and a pyridin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 2-aminopyridine followed by cyclization with hydrazine hydrate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications, including the synthesis of polymers and fine chemicals.

Mechanism of Action

The mechanism by which 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dimethoxyphenyl isothiocyanate

  • 2,6-Dimethoxyphenol

  • Benzeneacetic acid, 2,5-dimethoxy-

Uniqueness: 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Unlike its similar compounds, it offers a distinct reactivity profile and versatility in synthesis, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-14-6-8-17(24-2)15(11-14)16-7-9-18(22)21(20-16)12-13-5-3-4-10-19-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQUPCWQHHVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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